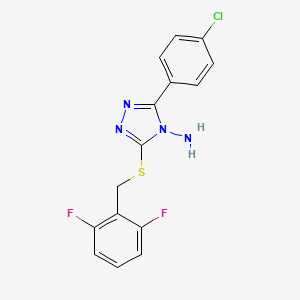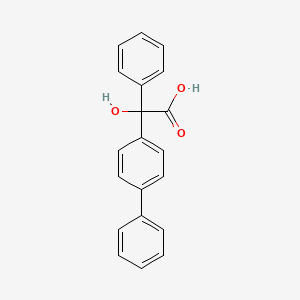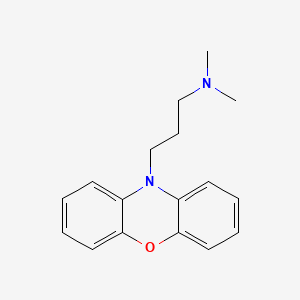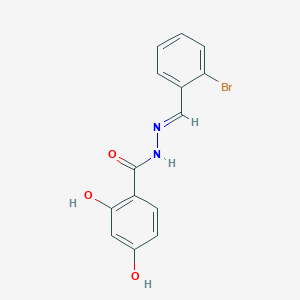![molecular formula C20H15Cl2FN4O2S B15082463 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B15082463.png)
8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with chlorinated and fluorinated phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.
Substitution Reactions: The introduction of chlorinated and fluorinated phenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents.
Thioether Formation: The methylsulfanyl group is introduced via a thioetherification reaction, where a thiol reacts with a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated and fluorinated phenyl groups can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine
- 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
Uniqueness
8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione is unique due to its specific substitution pattern and the presence of both chlorinated and fluorinated phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H15Cl2FN4O2S |
|---|---|
分子量 |
465.3 g/mol |
IUPAC名 |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H15Cl2FN4O2S/c1-26-17-16(18(28)25-19(26)29)27(9-11-5-2-3-6-13(11)21)20(24-17)30-10-12-14(22)7-4-8-15(12)23/h2-8H,9-10H2,1H3,(H,25,28,29) |
InChIキー |
WLFJEOXQWYAZQK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(2,4-dichlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082393.png)






![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082450.png)

![N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B15082469.png)
